ストレプタゾリン

概要

説明

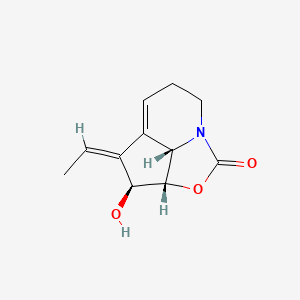

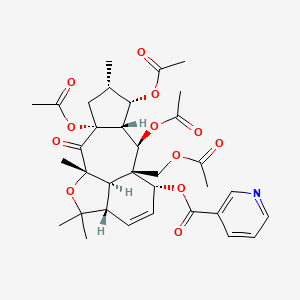

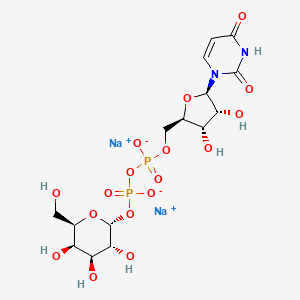

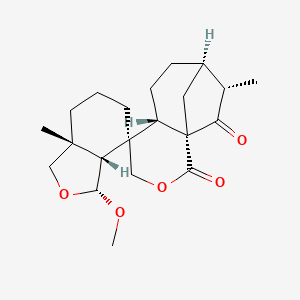

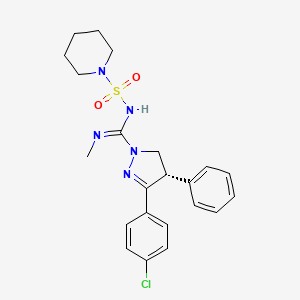

Streptazolin is an antibiotic and antifungal substance that was first isolated in 1981 from the bacterium Streptomyces viridochromogenes . It is known for its unique chemical structure and biological properties. due to its tendency to polymerize, streptazolin is not suitable for therapeutic use . The compound has a molecular formula of C11H13NO3 and a molar mass of 207.229 g/mol .

科学的研究の応用

Streptazolin has several scientific research applications, including:

Antimicrobial Research: Due to its antibiotic and antifungal properties, streptazolin is studied for its potential use in combating bacterial and fungal infections.

Biological Studies: Streptazolin has been shown to increase macrophage activity and stimulate the secretion of immune-stimulating cytokines through the PI3K signaling pathway.

Chemical Synthesis: The unique structure of streptazolin makes it a valuable compound for studying synthetic methodologies and reaction mechanisms.

準備方法

合成経路と反応条件: ラセミ体のストレプタゾリンの最初の全合成は、1985年に修正されたフェリエ転位を用いて達成されました 。 合成には、キラル補助剤を用いて立体選択性を実現するなど、複数のステップが含まれます 。 このプロセスは、通常、次のステップを含みます。

- テトラヒドロフラン中で-78°CでK-セレクトライドを用いて還元する。

- ジクロロメタン中で25°Cでピリジンと反応させる。

- ジクロロメタン中で25°CでDBUで処理する。

- テトラヒドロフラン中で130°Cでギ酸ナトリウムと酢酸パラジウムを用いて還元する。

- テトラヒドロフラン中で0°CでTBAFを用いて最終的な脱保護を行う .

工業的生産方法: ストレプタゾリンの工業的生産は、重合する傾向と治療用途が限られているため、一般的ではありません。 上記の合成経路を用いて、実験室で生産することができます。

化学反応の分析

反応の種類: ストレプタゾリンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

K-セレクトライド: 還元反応に使用されます。

ピリジンとDBU: 置換反応で塩基として使用されます。

ギ酸ナトリウムと酢酸パラジウム: 還元反応に使用されます。

TBAF: 脱保護ステップに使用されます.

主な生成物:

ジヒドロストレプタゾリン: ストレプタゾリンの還元によって生成されます.

4. 科学研究への応用

ストレプタゾリンには、次のような科学研究への応用がいくつかあります。

作用機序

ストレプタゾリンは、PI3Kシグナル伝達経路を通じてマクロファージを刺激することで作用し、細菌の殺傷と免疫応答を強化します 。 この化合物は、免疫応答に関与する分子標的に作用し、免疫細胞の活性を高めます。

類似化合物:

イソストレプタゾリン: ストレプトマイセス・サンネンシスから単離された、同様の三環構造を持つ化合物です.

サンナフェノール: ストレプトマイセス・サンネンシスから単離された別の化合物で、ストレプタゾリンと構造的に類似しています.

オブスクロライド型代謝産物: ストレプトマイセス・アルボニガーから単離された、同様の骨格を持つ化合物です.

ユニークさ: ストレプタゾリンは、その特異的な三環構造とPI3Kシグナル伝達経路を通じて免疫応答を刺激する能力によって、ユニークです。 その重合する傾向も、他の類似の化合物とは異なる特徴です .

類似化合物との比較

Isostreptazolin: A compound with a similar tricyclic structure, isolated from Streptomyces sannanensis.

Sannaphenol: Another compound isolated from Streptomyces sannanensis, with structural similarities to streptazolin.

Obscurolide-type Metabolites: Compounds with similar skeletons isolated from Streptomyces alboniger.

Uniqueness: Streptazolin is unique due to its specific tricyclic structure and its ability to stimulate immune responses through the PI3K signaling pathway. Its polymerization tendency also sets it apart from other similar compounds .

特性

IUPAC Name |

(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUACOQFBQCDF-IKXJTIOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C2C3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Streptazolin?

A: Streptazolin has a molecular formula of C11H17NO2 and a molecular weight of 195.25 g/mol. [, ]

Q2: What spectroscopic data is available for Streptazolin?

A: The structure of Streptazolin has been elucidated using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ] These methods provide detailed information about its structure, including the presence of a piperidine ring, an exocyclic ethylidene side chain, and hydroxyl groups. [, , ]

Q3: What is known about the biosynthesis of Streptazolin?

A: Studies using isotopically labeled precursors have revealed that the carbon skeleton of Streptazolin is derived from acetate, formate, methionine, and urea. [] The nitrogen atoms originate from glutamic acid and ammonium sulfate. []

Q4: Are there any known derivatives or analogs of Streptazolin?

A: Yes, several derivatives of Streptazolin have been isolated from various Streptomyces strains, including 5-O-(β-D-xylopyranosyl)streptazolin, 9-hydroxystreptazolin, 13-hydroxystreptazolin, and streptenol E. [] Additionally, researchers have synthesized various analogs to explore structure-activity relationships. [, , , ]

Q5: What is the known biological activity of Streptazolin?

A: Streptazolin exhibits antibiotic and antifungal properties. [] Furthermore, some Streptazolin derivatives have shown cytotoxic effects against Jurkat T cells [], and inhibitory effects against nitric oxide production [] and elastase activity. []

Q6: What is known about the mechanism of action of Streptazolin?

A: While Streptazolin's exact mechanism of action remains unclear, some studies suggest it might exert its effects by interacting with specific cellular targets. For instance, computational studies suggest that certain streptenol derivatives (related to Streptazolin) exhibit a high affinity for the gynecological cancer target PIK3CA. []

Q7: Have there been successful total syntheses of Streptazolin?

A: Yes, several total syntheses of Streptazolin have been reported, showcasing various synthetic strategies. [, , , , ] These approaches employ a range of reactions, including aldol condensation, ring-closing metathesis, and palladium-catalyzed enyne bicyclization, to construct the Streptazolin core structure. [, , , ]

Q8: What challenges are associated with the synthesis of Streptazolin?

A: The presence of multiple stereocenters and the sensitive exocyclic ethylidene side chain pose challenges in the stereoselective synthesis of Streptazolin. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

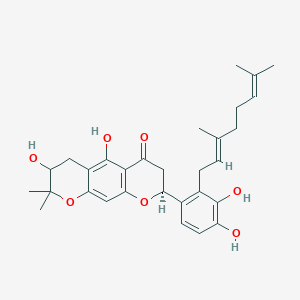

![3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one](/img/structure/B1245155.png)